molecular formula C10H15NO B171255 5-(Pyridin-3-yl)pentan-2-ol CAS No. 119981-04-3

5-(Pyridin-3-yl)pentan-2-ol

Cat. No. B171255
M. Wt: 165.23 g/mol
InChI Key: QWSGUMOZIVWFFX-UHFFFAOYSA-N
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Patent
US06534489B1

Procedure details

(according to J. W. Tilley, P. Levitan, J. Lind, A. F. Welton, H. J. Crowley, L. D. Tobias, M. O'Donnell J. Med. Chem. 1987, 30, 185-93; Swern oxidation of the alcohol) 59.5 ml of oxalyl chloride in 1.4 l of absolute dichloromethane are cooled to −60° C. and 96 ml of absolute DMSO (dissolved in 280 ml of absolute dichloromethane) are slowly added dropwise. After 15 minutes' stirring at −60° C., 93 g of 5-(3-pyridyl)-2-pentanol in 470 ml of the same solvent are added dropwise at ˜60° C. After 20 minutes' stirring, 396 ml of triethylamine are slowly added, the mixture stirred for a further 20 minutes at −60° C. and allowed to rise to room temperature. The reaction solution is finally poured into 700 ml of iced water, which has previously been combined with NaOH pellets. Once the phases have separated, the aqueous, alkaline phase is extracted 3 times with 300 ml portions of dichloromethane, the combined organic phases are washed 4 times with 500 ml portions of water, dried over potassium carbonate and evaporated. After distillation, 5a of b.p. 98-104° C., 3·101 Pa (0.2 Torr) is obtained in good yield.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
59.5 mL
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Name
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
93 g
Type
reactant
Reaction Step Three
[Compound]
Name
same solvent
Quantity
470 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five
Quantity
396 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH2:18][CH2:19][CH:20]([OH:22])[CH3:21])[CH:12]=1.[OH-].[Na+]>ClCCl.O.C(N(CC)CC)C>[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH2:18][CH2:19][C:20](=[O:22])[CH3:21])[CH:12]=1 |f:3.4|

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
59.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.4 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
96 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
93 g
Type
reactant
Smiles
N1=CC(=CC=C1)CCCC(C)O
Name
same solvent
Quantity
470 mL
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
396 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
After 15 minutes' stirring at −60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 20 minutes' stirring
Duration
20 min
STIRRING
Type
STIRRING
Details
the mixture stirred for a further 20 minutes at −60° C.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
CUSTOM
Type
CUSTOM
Details
Once the phases have separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous, alkaline phase is extracted 3 times with 300 ml portions of dichloromethane
WASH
Type
WASH
Details
the combined organic phases are washed 4 times with 500 ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
After distillation, 5a of b.p. 98-104° C., 3·101 Pa (0.2 Torr)
CUSTOM
Type
CUSTOM
Details
is obtained in good yield

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
N1=CC(=CC=C1)CCCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.